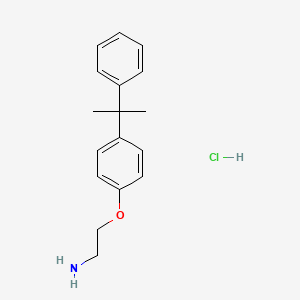
2-(4-(2-Phenylpropan-2-yl)phenoxy)ethanamine hydrochloride
説明
“2-(4-(2-Phenylpropan-2-yl)phenoxy)ethanamine hydrochloride” is a chemical compound with the molecular formula C17H22ClNO . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenylpropan-2-yl group attached to a phenoxy group, which is further attached to an ethanamine group . The presence of the hydrochloride group indicates that it is a salt of the corresponding amine .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The molecular weight is 291.82 g/mol . Unfortunately, other physical and chemical properties like boiling point, melting point, solubility, etc., are not available in the resources I have.科学的研究の応用
Synthesis and Characterization
The compound has been involved in studies focusing on the synthesis of chemically enriched derivatives. For instance, researchers described the preparation of hydrochloride of partially enriched N-methyl-2-(4-nitrophenoxy)ethanamine derivatives (Yilmaz & Shine, 1988).
It has been utilized in the development of novel synthetic routes for key intermediates in pharmaceuticals. A study reported a novel synthetic route for a derivative, which is a key intermediate of Silodosin, an α1-adrenoceptor antagonist (Luo, Chen, Zhang, & Huang, 2008).
The compound's crystal structure was analyzed, providing insights into its molecular conformation. Such studies are crucial for understanding the physical and chemical properties of the compound (Hempel et al., 2000).
Pharmacological Activities
Research has been conducted on the antiamoebic activity of chalcones bearing N-substituted ethanamine, which involves the use of this compound. These studies are important for discovering new treatments for amoebic infections (Zaidi et al., 2015).
The compound's efficacy as a multifunctional biocide in various water systems has been investigated. Its broad-spectrum activity against bacteria, fungi, and algae, as well as biofilm and corrosion inhibition properties, are of significant interest (Walter & Cooke, 1997).
Studies have shown its potential as an antiestrogen binding site antagonist, which could be important for breast cancer research. The affinity of the compound for the antiestrogen binding site correlates with its cytotoxicity against certain human breast cancer cells (Brandes, Macdonald, & Bogdanovic, 1985).
Metabolism and Degradation Studies
Its metabolic pathways have been explored in vivo. Such studies are critical for understanding how the body processes and eliminates this compound and its derivatives (Kanamori et al., 2002).
Research on the degradation of related compounds under different conditions has been conducted. These studies are important for assessing the stability and environmental impact of the compound and its derivatives (Dulayymi et al., 1993).
Safety and Hazards
The safety information available indicates that this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
特性
IUPAC Name |
2-[4-(2-phenylpropan-2-yl)phenoxy]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO.ClH/c1-17(2,14-6-4-3-5-7-14)15-8-10-16(11-9-15)19-13-12-18;/h3-11H,12-13,18H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTTQZYJSFAMGOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1048664-11-4 | |
| Record name | Ethanamine, 2-[4-(1-methyl-1-phenylethyl)phenoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1048664-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



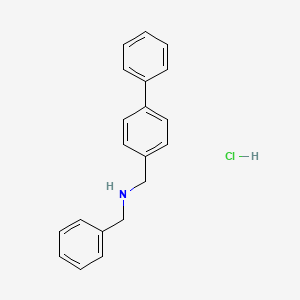
amine hydrochloride](/img/structure/B3077478.png)
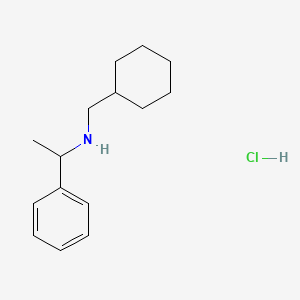
amine hydrochloride](/img/structure/B3077494.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-propanamine hydrochloride](/img/structure/B3077520.png)
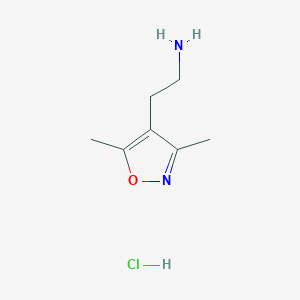



![[2-(Mesityloxy)ethyl]amine hydrochloride](/img/structure/B3077554.png)
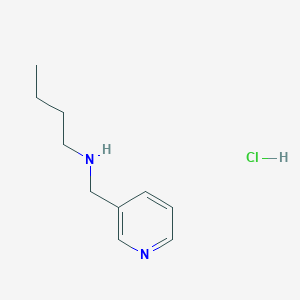
![N-[(3-Methyl-2-thienyl)methyl]-1-butanamine hydrochloride](/img/structure/B3077571.png)
![2-Methyl-2-[(3-pyridinylmethyl)amino]-1-propanol hydrochloride](/img/structure/B3077576.png)
![2-Methyl-2-{[(5-methyl-2-thienyl)methyl]amino}-1-propanol hydrochloride](/img/structure/B3077577.png)